tert-Butyl (4-(3-vinylphenoxy)butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(3-vinylphenoxy)butyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a vinylphenoxy group, and a butyl chain linked to a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(3-vinylphenoxy)butyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(3-vinylphenoxy)butyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(3-vinylphenoxy)butyl)carbamate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Azides or thioethers.
Scientific Research Applications
tert-Butyl (4-(3-vinylphenoxy)butyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(3-vinylphenoxy)butyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological molecules, influencing their activity. The vinyl group can undergo polymerization, leading to the formation of cross-linked networks. These interactions are crucial for its applications in drug delivery and materials science.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the vinylphenoxy group, making it less versatile in polymerization reactions.
4-(3-vinylphenoxy)butyl bromide: Contains a reactive bromide group, making it more suitable for substitution reactions.
tert-Butyl (4-hydroxybutyl)carbamate: Contains a hydroxyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness
tert-Butyl (4-(3-vinylphenoxy)butyl)carbamate is unique due to the presence of both a vinyl group and a carbamate group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in organic synthesis, drug delivery, and materials science.
Properties
IUPAC Name |
tert-butyl N-[4-(3-ethenylphenoxy)butyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-5-14-9-8-10-15(13-14)20-12-7-6-11-18-16(19)21-17(2,3)4/h5,8-10,13H,1,6-7,11-12H2,2-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMURKFSSSFKYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCOC1=CC=CC(=C1)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.